![molecular formula C23H19NO4 B3232543 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid CAS No. 1341992-64-0](/img/structure/B3232543.png)
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid
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Overview
Description
“4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid” is a chemical compound with the CAS Number: 892878-63-6 . It has a molecular weight of 373.41 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C23H19NO4/c1-14-12-15 (22 (25)26)10-11-21 (14)24-23 (27)28-13-20-18-8-4-2-6-16 (18)17-7-3-5-9-19 (17)20/h2-12,20H,13H2,1H3, (H,24,27) (H,25,26)
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 373.41 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
- Fmoc (Fluoren-9-ylmethoxy)carbonyl is a common protecting group used in peptide synthesis. It allows for stepwise deprotection during solid-phase peptide assembly. Isolated as crystalline solids, Fmoc derivatives are stable at room temperature and have a long shelf-life. They are also suitable for aqueous washing operations. Researchers often employ Fmoc-amino acids as coupling agents in peptide chemistry .
Peptide Synthesis and Fmoc Chemistry
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the fluorenylmethyloxycarbonyl (fmoc) group is often used in peptide synthesis , suggesting that this compound may interact with its targets through peptide bond formation.
Result of Action
It is suggested that the compound, due to the presence of the Fmoc group, may play a role in peptide synthesis or modification .
Action Environment
It is known that fmoc-protected amino acids are stable at room temperature and have a long shelf-life
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-12-15(10-11-16(14)22(25)26)24-23(27)28-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDAFWBFAHCYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid | |
CAS RN |
1341992-64-0 |
Source
|
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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